molecular formula C14H9F3O2 B2416017 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde CAS No. 408369-24-4

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B2416017
CAS No.: 408369-24-4
M. Wt: 266.219
InChI Key: AMZIPWUILJMNOA-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzaldehyde structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 3-(Trifluoromethyl)phenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity or alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the phenoxy group.

    2-(Trifluoromethyl)benzaldehyde: Similar structure but the trifluoromethyl group is attached directly to the benzaldehyde ring.

    3-(Trifluoromethyl)phenoxyacetic acid: Similar structure but contains an acetic acid group instead of an aldehyde.

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZIPWUILJMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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